molecular formula C13H15NO3S B5816115 Methyl 4-(morpholine-4-thioyl)benzoate

Methyl 4-(morpholine-4-thioyl)benzoate

Cat. No.: B5816115
M. Wt: 265.33 g/mol
InChI Key: JRKMHEKLMQFLCG-UHFFFAOYSA-N
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Description

Methyl 4-(morpholine-4-thioyl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the para position with a morpholine-4-thioyl group. The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, is modified by a thioyl (C=S) group, replacing the typical carbonyl (C=O) found in morpholine derivatives. This sulfur substitution likely enhances the compound’s electron-withdrawing properties and alters its reactivity compared to oxygenated analogs.

Characterization methods for related compounds include nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography using software like SHELX .

Properties

IUPAC Name

methyl 4-(morpholine-4-carbothioyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-16-13(15)11-4-2-10(3-5-11)12(18)14-6-8-17-9-7-14/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKMHEKLMQFLCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=S)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(morpholine-4-thioyl)benzoate typically involves the reaction of 4-(morpholine-4-thioyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

4-(morpholine-4-thioyl)benzoic acid+methanolsulfuric acidMethyl 4-(morpholine-4-thioyl)benzoate+water\text{4-(morpholine-4-thioyl)benzoic acid} + \text{methanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} 4-(morpholine-4-thioyl)benzoic acid+methanolsulfuric acid​Methyl 4-(morpholine-4-thioyl)benzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(morpholine-4-thioyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thioyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding alcohol.

    Substitution: Alkylated or acylated morpholine derivatives.

Scientific Research Applications

Methyl 4-(morpholine-4-thioyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(morpholine-4-thioyl)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The thioyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between Methyl 4-(morpholine-4-thioyl)benzoate and analogs from the evidence:

Compound Name Core Structure Substituent Group Key Functional Features
This compound Methyl benzoate Morpholine-4-thioyl (C=S) Sulfur-containing heterocycle
Compounds C1–C7 () Methyl benzoate Piperazine-quinoline carbonyl Nitrogen-rich, planar quinoline moiety
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-... () Methyl benzoate Triazine-amino-phenoxy Bromine and formyl groups; triazine
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol... () Methyl benzoate Thiadiazole-methoxy Thiadiazole ring; carbamoyl group

Key Observations :

  • Reactivity : Thioyl groups may participate in nucleophilic reactions distinct from carbonyl or amine-based substituents in analogs like C1–C7 .

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